(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the formation of the purine ring, chlorination, and the introduction of the cyclopropylamino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, often employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Sodium azide, thiols, typically in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, purine nucleosides are crucial for DNA and RNA synthesis, making this compound potentially valuable in genetic research and biotechnology.
Medicine
In medicine, derivatives of purine nucleosides are often explored for their antiviral and anticancer properties. This compound could be investigated for similar therapeutic applications.
Industry
Industrially, such compounds might be used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mechanism of Action
The mechanism of action for (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of nucleic acid synthesis or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside, differing in the functional groups attached to the purine ring.
Cladribine: A synthetic purine nucleoside analog used in the treatment of certain cancers.
Uniqueness
What sets (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol apart is its specific stereochemistry and the presence of the cyclopropylamino group, which could confer unique biological activities and chemical reactivity.
Properties
CAS No. |
215108-36-4 |
---|---|
Molecular Formula |
C13H16ClN5O3 |
Molecular Weight |
325.75 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H16ClN5O3/c14-13-17-11(16-6-1-2-6)10-12(18-13)19(5-15-10)9-3-7(21)8(4-20)22-9/h5-9,20-21H,1-4H2,(H,16,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
YJMBVALXDOYQIL-DJLDLDEBSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)Cl)N(C=N3)C4CC(C(O4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.